2-Amino-3-(3-ethylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-ethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) attached to the second carbon of a propanoic acid chain, with a 3-ethylphenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amino Acid Synthesis: : One common method for synthesizing 2-Amino-3-(3-ethylphenyl)propanoic acid involves the Strecker synthesis, which starts with the aldehyde 3-ethylbenzaldehyde. The aldehyde is reacted with ammonium chloride and potassium cyanide to form the corresponding aminonitrile, which is then hydrolyzed to yield the desired amino acid.
Reaction Conditions: The Strecker synthesis typically requires acidic conditions for the hydrolysis step, often using hydrochloric acid.
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Reductive Amination: : Another method involves the reductive amination of 3-ethylphenylpyruvic acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: This reaction is usually carried out in an aqueous or alcoholic solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The amino group can be oxidized to form nitro derivatives under strong oxidative conditions.
Reagents: Common oxidizing agents include potassium permanganate or nitric acid.
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Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Reagents: Lithium aluminum hydride, sodium borohydride.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Reagents: Nitration (nitric acid and sulfuric acid), sulfonation (sulfuric acid), halogenation (bromine or chlorine).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
2-Amino-3-(3-ethylphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of peptides and other amino acid derivatives.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid metabolism.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Amino-3-(3-ethylphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the 3-ethylphenyl group can influence its binding affinity and specificity for these enzymes.
Molecular Targets and Pathways
Enzymes: Aminotransferases, decarboxylases.
Pathways: Amino acid metabolism pathways, including the urea cycle and transamination reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the ethyl group on the aromatic ring, which can affect its chemical reactivity and biological activity.
2-Amino-3-(4-ethylphenyl)propanoic acid: Similar structure but with the ethyl group in a different position, potentially leading to different steric and electronic effects.
Uniqueness
2-Amino-3-(3-ethylphenyl)propanoic acid is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its chemical properties and interactions with biological targets. This structural feature may confer distinct advantages in certain synthetic and biological applications.
Properties
IUPAC Name |
2-amino-3-(3-ethylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQPSVGLVGLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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